![molecular formula C18H19N3O4 B2943327 methyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate CAS No. 1251604-49-5](/img/structure/B2943327.png)
methyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
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Description
Methyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate, also known as MTQA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MTQA is a quinazoline derivative that has been synthesized using a multi-step process, and its unique molecular structure makes it an attractive candidate for further research.
Scientific Research Applications
Antimalarial Activity
The structural motif of quinazolinone derivatives has been associated with antimalarial activity . The cyclization reactions of similarly functionalized enamines have revealed preferred pathways that could be harnessed to synthesize compounds with potential antimalarial properties . This compound, with its quinazolinone core, could be a candidate for further research in this area.
HIV-1 Protease Inhibition
Quinazolinone derivatives have also been studied for their HIV-1 protease inhibitory activities . The compound could be explored for its efficacy against HIV-1 protease, which is a critical enzyme in the life cycle of the virus .
Antitumor Activity
The compound’s structural similarity to other bioactive compounds suggests potential antitumor properties . Research has shown that certain quinazolinone derivatives exhibit growth inhibition in various human solid tumor cell lines . This compound could be synthesized and evaluated for its antitumor efficacy.
Organic Synthesis
In the realm of organic synthesis , the compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its structural complexity and functional groups make it a versatile candidate for various synthetic applications .
Drug Design
Given the compound’s structural resemblance to successful drugs like Atorvastatin and Sunitinib, it could play a role in drug design . Its core structure could be modified to enhance its pharmacological profile for various therapeutic applications .
Enzyme Inhibition Studies
The compound could be used in enzyme inhibition studies to understand the interaction between small molecules and enzymes. This can provide insights into enzyme mechanisms and aid in the development of enzyme inhibitors as drugs .
properties
IUPAC Name |
methyl 4-[[2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-18(24)12-6-8-13(9-7-12)20-16(22)10-21-11-19-15-5-3-2-4-14(15)17(21)23/h6-9,11H,2-5,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUWVJUYFUFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate |
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